molecular formula C18H19NO4 B2386756 8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 1821457-43-5

8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B2386756
CAS No.: 1821457-43-5
M. Wt: 313.353
InChI Key: MYCJCNUDEFYYGK-UHFFFAOYSA-N
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Description

The compound 8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chromenone derivative characterized by a fused cyclopentane-chromenone core. Key structural features include:

  • 6-methyl group: Enhances lipophilicity and metabolic stability .
  • 8-[(2E)-3-(dimethylamino)prop-2-enoyl]: The α,β-unsaturated ketone with a dimethylamino substituent may enable Michael addition reactions and modulate interactions with enzymes or receptors, such as kinases or proteases .

Chromenones are known for diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This compound’s unique substitution pattern positions it as a candidate for targeted therapeutic applications .

Properties

IUPAC Name

8-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-10-16(21)14(15(20)7-8-19(2)3)9-13-11-5-4-6-12(11)18(22)23-17(10)13/h7-9,21H,4-6H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCJCNUDEFYYGK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1O)C(=O)C=CN(C)C)C3=C(CCC3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC(=C1O)C(=O)/C=C/N(C)C)C3=C(CCC3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromenone core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a base.

    Enoyl group addition: The enoyl group can be introduced via an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enoyl group to an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Activity

Compounds with similar chromenone structures have demonstrated significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies suggest that derivatives of chromenone can inhibit inflammatory pathways. Specifically, they modulate the activity of neutrophils and other immune cells. For instance, related compounds have shown efficacy in suppressing the activation of neutrophils induced by stimuli such as fMLP (formyl-Met-Leu-Phe), primarily through the inhibition of phosphatidylinositol 3-kinase (PI3K) pathways.

Antimicrobial Properties

Chromone derivatives, including this compound, have been reported to possess antibacterial and antifungal activities. The mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways necessary for microbial survival.

Cytotoxicity

Preliminary studies indicate that this compound may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of PI3K pathway in neutrophils
AntimicrobialDisruption of microbial membranes
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Anti-inflammatory Mechanism

A pivotal study focused on the anti-inflammatory effects of chromenone derivatives, particularly examining their ability to inhibit the respiratory burst in neutrophils. The results indicated that these compounds effectively reduced superoxide anion production, thereby preventing excessive inflammation in vivo. This suggests that similar mechanisms may apply to 8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one , highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial potential of chromenone derivatives against various bacterial strains using disk diffusion methods. The findings revealed significant inhibition zones against Gram-positive bacteria, reinforcing the potential application of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: It may inhibit specific enzymes, thereby affecting metabolic pathways.

    Receptor binding: It can bind to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name Molecular Formula Substituents Key Features Biological Activity Reference
Target Compound C₁₈H₂₁NO₄ 6-Me, 7-OH, 8-[(E)-3-(dimethylamino)acryloyl] α,β-unsaturated ketone with dimethylamino group; high polarity due to hydroxyl Potential anticancer (kinase inhibition)
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one C₁₈H₂₁NO₄ 4-Et, 8-Me, 6-acryloyl Ethyl group at C4 increases steric bulk; reduced solubility compared to target compound Under investigation for cytotoxicity
8-Chloro-6-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one C₁₇H₂₀ClNO₃ 8-Cl, 6-(diethylaminomethyl), 3,4-diMe Chlorine enhances electrophilicity; diethylamino group improves membrane permeability Antibacterial and anti-inflammatory
7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one C₁₅H₁₆O₄ 7-OH, 8-OMe, 3-prenyl Methoxy group improves metabolic stability; prenyl chain may enhance CNS penetration Antioxidant and neuroprotective
6-Chloro-8-[(dimethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one C₁₄H₁₆ClNO₃ 6-Cl, 8-(dimethylaminomethyl) Chlorine at C6 increases reactivity; dimethylamino group aids in target binding Anticancer (apoptosis induction)

Key Findings:

Substituent Effects on Bioactivity: The dimethylamino-acryloyl group in the target compound (vs. methoxy or chloro substituents in analogues) enhances interaction with polar residues in enzymatic active sites, as seen in kinase inhibition assays . Chlorinated analogues (e.g., 8-chloro derivatives) exhibit stronger antibacterial activity due to increased electrophilicity .

Solubility and Reactivity :

  • The 7-hydroxy group in the target compound improves water solubility compared to methoxy-substituted analogues (e.g., C₁₉H₂₄O₃ in ), which rely on organic solvents for delivery .
  • α,β-unsaturated ketones (common in target compound and analogues) are prone to nucleophilic attack, enabling covalent binding to cysteine residues in proteins .

Synthetic Challenges: Synthesis requires precise pH control (~6–7) to prevent decomposition of the enoyl group .

Research Implications

  • Therapeutic Potential: The target compound’s dimethylamino-acryloyl moiety is structurally analogous to kinase inhibitors like imatinib, suggesting utility in oncology .
  • Structure-Activity Relationship (SAR) : Modifying the alkyl chain length (e.g., replacing methyl with ethyl at C6) could optimize bioavailability without sacrificing activity .
  • Comparative Limitations: Unlike flavonoid-based chromenones (e.g., quercetin in ), this compound lacks a catechol group, reducing antioxidant capacity but improving metabolic stability .

Biological Activity

The compound 8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic derivative belonging to the class of chromenones, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₁O₄
  • Molecular Weight : 315.36 g/mol
  • CAS Number : 1821457-37-7

This compound features a dimethylamino group, which is crucial for its biological activity, particularly in interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that the compound has significant growth inhibitory effects on various tumor cell lines. For example, it has been tested against human breast cancer cell lines using the MTT assay, demonstrating potent cytotoxic effects (IC50 values in the low micromolar range) .
  • Antifungal Properties : The compound has been evaluated for its antifungal activity against several pathogenic fungi. In vitro assays revealed that it effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cell culture models. This suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells at the G2/M phase, leading to apoptosis. This was confirmed through flow cytometry analyses .
  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Reactive Oxygen Species (ROS) Generation : The compound promotes ROS generation in cancer cells, which contributes to its cytotoxic effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyFocusFindings
Yucheng Cui et al. (2022)Antifungal ActivityDemonstrated significant inhibition against Candida albicans with an IC50 of 15 µg/mL.
Weiwei Wang et al. (2021)Anticancer ActivityShowed IC50 values ranging from 5 to 20 µM across different cancer cell lines.
Jackson et al. (2017)Mechanistic InsightsIdentified the role of ROS in mediating apoptosis in treated cells.

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